

# Technical Support Center: Troubleshooting Hemoglobin Fukuyama Interference in HbA1c HPLC Assays

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## Compound of Interest

Compound Name: *hemoglobin Fukuyama*

Cat. No.: *B1168132*

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential interference from **Hemoglobin Fukuyama** (Hb Fukuyama) and other hemoglobin variants in High-Performance Liquid Chromatography (HPLC)-based HbA1c assays.

## Frequently Asked Questions (FAQs)

Q1: What is **Hemoglobin Fukuyama**?

**Hemoglobin Fukuyama** is a rare, abnormal hemoglobin variant. It is characterized by an amino acid substitution in the beta-globin chain at position 77, where histidine is replaced by tyrosine ( $\beta 77(\text{EF1})\text{His} \rightarrow \text{Tyr}$ ).<sup>[1]</sup> This alteration can potentially affect the overall charge and structure of the hemoglobin molecule.

Q2: How can **Hemoglobin Fukuyama** theoretically interfere with HbA1c measurement by ion-exchange HPLC?

Ion-exchange HPLC methods separate hemoglobin fractions based on their net electrical charge.<sup>[2][3]</sup> A hemoglobin variant like Hb Fukuyama, due to its amino acid substitution, can interfere in the following ways:

- **Co-elution:** The variant hemoglobin or its glycosylated form may have a similar charge to normal hemoglobin A (HbA) or glycosylated hemoglobin (HbA1c), causing them to elute from the HPLC

column at the same time. This overlapping of peaks can lead to an inaccurate quantification of HbA1c, potentially resulting in a falsely high or low value.[2][4]

- Altered Glycation: While less common, a structural change near a glycation site could theoretically alter the rate of glycation, though this is less likely to be the primary interference mechanism for ion-exchange HPLC methods.[3]

Q3: What are the typical signs of hemoglobin variant interference on an HbA1c HPLC chromatogram?

The presence of a hemoglobin variant is often suspected when the HPLC chromatogram displays:

- Unusual or unexpected peaks that are not typical for HbA, HbA1c, or other common hemoglobin fractions.
- Abnormal peak shapes, such as split peaks or shoulders on the HbA or HbA1c peaks.
- A discrepancy between the HbA1c result and the patient's clinical picture or blood glucose measurements.[2]
- The instrument may flag the result or fail to provide a quantifiable result.

Q4: If interference from Hb Fukuyama or another variant is suspected, what alternative methods can be used for HbA1c measurement?

If a hemoglobin variant is suspected to be interfering with an ion-exchange HPLC assay, it is recommended to re-test the sample using a method based on a different analytical principle.[2] Suitable alternative methods include:

- Boronate Affinity Chromatography: This method separates glycosylated from non-glycosylated hemoglobin based on the glucose moiety, not the charge of the hemoglobin molecule. It is therefore less susceptible to interference from most hemoglobin variants.[3]
- Immunoassays: These methods use antibodies that specifically recognize the glycosylated N-terminal of the beta-globin chain. Interference can still occur if the variant's mutation is within this epitope.[5]

- **Capillary Electrophoresis:** This method separates hemoglobin fractions based on their electrophoretic mobility and can often resolve variant hemoglobins from HbA and HbA1c.[\[6\]](#)
- **Enzymatic Assays:** These methods measure HbA1c through a series of enzymatic reactions. Their susceptibility to interference from specific variants needs to be individually evaluated.

Q5: What are the recommended confirmatory methods for identifying a suspected hemoglobin variant?

To definitively identify a suspected hemoglobin variant, the following methods are recommended:

- **Hemoglobin Electrophoresis:** Techniques like isoelectric focusing (IEF) and citrate agar electrophoresis can help to identify the presence of an abnormal hemoglobin.
- **DNA Sequencing:** Genetic analysis of the globin genes is the gold standard for confirming the exact amino acid substitution and identifying the specific hemoglobin variant.[\[6\]](#)

## Troubleshooting Guide for Suspected Hb Variant Interference

This guide provides a step-by-step approach to address potential interference from hemoglobin variants during HbA1c analysis by HPLC.

Step 1: Initial Observation - Do you suspect interference?

- Is the HbA1c result clinically discordant? For example, is the result unexpectedly high or low compared to the subject's fasting plasma glucose or self-monitored blood glucose levels?
- Does the HPLC chromatogram show any abnormalities? Look for unusual peaks, altered peak shapes, or instrument flags. In a case study of a different rare variant, Hb Fukuoka, an abnormally high HbA1c of 52.7% was reported by one HPLC system, while another failed to produce a result, strongly indicating interference.[\[2\]](#)[\[6\]](#)
- Is there a known history of a hemoglobinopathy in the subject?

If you answered yes to any of these questions, proceed to Step 2.

## Step 2: Method Comparison - How do other assay principles perform?

- Re-analyze the sample using an alternative HbA1c method. The preferred alternative method is often boronate affinity chromatography due to its general lack of interference from hemoglobin variants.[3] Immunoassays or capillary electrophoresis are also good alternatives.
- Compare the results. If the alternative method provides a clinically consistent result that differs significantly from the initial ion-exchange HPLC result, interference from a hemoglobin variant is highly likely.

## Step 3: Variant Confirmation - What is the identity of the interfering hemoglobin?

- Perform confirmatory testing. To identify the specific variant, further analysis is required. This typically involves:
  - Hemoglobin electrophoresis (e.g., IEF) to confirm the presence of an abnormal hemoglobin.
  - Globin gene sequencing to determine the precise genetic mutation and definitively identify the variant (e.g., Hb Fukuyama).[6]

## Step 4: Reporting and Future Testing - How should results be handled?

- Report the interference. If a clinically significant interference is confirmed, the initial ion-exchange HPLC result should not be reported. The report should indicate the presence of an interfering hemoglobin variant and provide the result from the validated alternative method.
- Recommend future testing protocols. For subjects confirmed to have an interfering hemoglobin variant like Hb Fukuyama, it is crucial to recommend that all future HbA1c measurements be performed using a method known to be unaffected by that specific variant.

## Data Presentation

Table 1: Principles of Common HbA1c Assay Methods and General Susceptibility to Variant Interference

Assay Principle	How it Works	General Susceptibility to Variant Interference
Ion-Exchange HPLC	Separates hemoglobin fractions based on net electrical charge.	High: Variants can co-elute with HbA or HbA1c if their charge is similar.[4]
Boronate Affinity Chromatography	Separates based on the binding of a boronate group to the cis-diol groups of glucose on any glycosylated hemoglobin.	Low: Generally not affected by the hemoglobin structure itself. [3]
Immunoassay	Uses antibodies to recognize the specific structure of the glycosylated N-terminus of the beta-globin chain.	Moderate: Can be affected if the mutation occurs in the antibody binding site.[5]
Capillary Electrophoresis	Separates hemoglobin molecules based on their mass-to-charge ratio in a capillary.	Low to Moderate: Generally provides good resolution of variants but interference is still possible.[6]
Enzymatic Assay	Uses enzymes to cleave the glycosylated N-terminal amino acids from the beta chains, followed by a colorimetric reaction.	Moderate: Susceptibility to interference varies by the specific variant and assay design.

## Visualizations

Caption: A flowchart of the troubleshooting workflow for suspected hemoglobin variant interference.

Caption: Principles of ion-exchange vs. boronate affinity chromatography for HbA1c measurement.

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- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Hemoglobin Fukuyama Interference in HbA1c HPLC Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168132#troubleshooting-hemoglobin-fukuyama-interference-in-hba1c-hplc-assays]

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